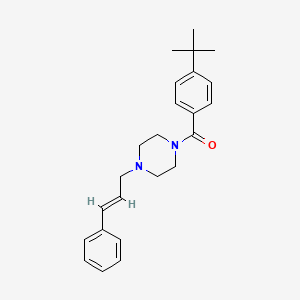

4-(Tert-butyl)phenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Solid Phase Synthesis Utilizing Piperazine Linkers

A series of resin-bound 4-substituted-2-aminobutadienes have been synthesized through Wittig reaction with polymer-supported 2-(N-piperazino)prop-1-enyl-1-triphenylphosphonium bromide. This method demonstrates the utility of piperazine as a cleavable enamine linker for the attachment of ketones, showing its compatibility with anion chemistry and potential applications in developing pharmaceuticals and research chemicals Hird, Irie, & Nagai, 1997.

Piperazine-Derived Hydrazone Linkers for Ketone Alkylation

The creation and application of three new solid supports with piperazine-derived hydrazine anchoring groups have been described for the immobilization of ketones. These supports allow for the alkylation of immobilized ketones, demonstrating the versatility of piperazine derivatives in synthetic chemistry, particularly in creating complex molecules with potential biological activity Lazny & Michalak, 2002.

Chiral Synthesis via Organoboranes

An approach to synthesizing enantiomerically pure α-phenyl amino alcohols through the asymmetric reduction of α-phenyl haloalkyl ketones or α-phenyl aminoalkyl ketones using B-chlorodiisopinocampheylborane has been highlighted. This technique offers a pathway to developing potential antipsychotic and bronchodilator drugs, showcasing the critical role of piperazine and ketone functionalities in medicinal chemistry Ramachandran, Gong, & Brown, 1995.

Antimalarial Activity of Piperazine Derivatives

Structural studies on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives reveal their anti-malarial activity. The molecular conformation and intermolecular hydrogen bonding play crucial roles in their biological activity, emphasizing the significance of piperazine derivatives in developing new antimalarial agents Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009.

Piperazine Derivatives as Corrosion Inhibitors

The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrates significant corrosion inhibition efficiency for carbon steel in 1M HCl solution. This research highlights the potential application of piperazine derivatives in industrial corrosion protection, extending the utility of these compounds beyond pharmaceutical applications Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021.

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O/c1-24(2,3)22-13-11-21(12-14-22)23(27)26-18-16-25(17-19-26)15-7-10-20-8-5-4-6-9-20/h4-14H,15-19H2,1-3H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQNXNWOGDAZKK-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyl)phenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine](/img/structure/B2628029.png)

![2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2628030.png)

![1-Oxa-7-azaspiro[3.6]decane acetate](/img/structure/B2628034.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2628039.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2628043.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2628046.png)

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)

![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)